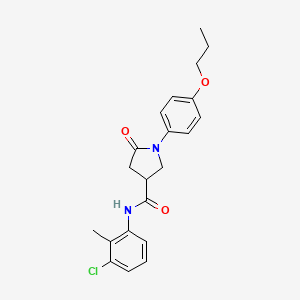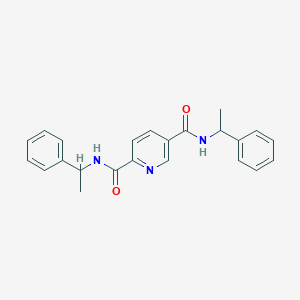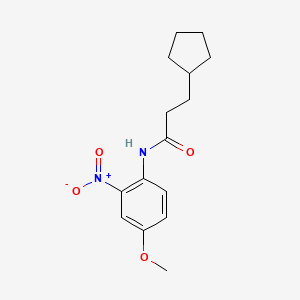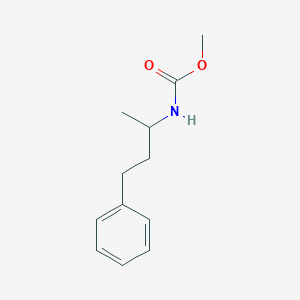![molecular formula C18H20N4O2 B4038142 [2,5-dimethyl-4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B4038142.png)
[2,5-dimethyl-4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone
Overview
Description
[2,5-dimethyl-4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone: is a complex organic compound that features a piperazine ring substituted with pyridine and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,5-dimethyl-4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone typically involves multi-step organic reactions. One common route includes:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.
Substitution with Pyridine Groups: The piperazine ring is then substituted with pyridine groups using nucleophilic substitution reactions.
Introduction of Carbonyl Groups: The carbonyl groups are introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Optimized Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Employing purification techniques such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industry
Material Science:
Chemical Manufacturing: Used as a precursor or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which [2,5-dimethyl-4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone exerts its effects involves:
Molecular Targets: It can target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may interact with signaling pathways, affecting cellular processes such as metabolism, proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- [2,5-dimethyl-4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-2-ylmethanone
- [2,5-dimethyl-4-(pyridine-4-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone
Uniqueness
- Structural Differences : The position of the pyridine and carbonyl groups can significantly affect the compound’s reactivity and interaction with biological targets.
- Functional Properties : Variations in the structure can lead to differences in biological activity, making [2,5-dimethyl-4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone unique in its applications and effects.
Properties
IUPAC Name |
[2,5-dimethyl-4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-11-22(18(24)16-6-4-8-20-10-16)14(2)12-21(13)17(23)15-5-3-7-19-9-15/h3-10,13-14H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKUYNOPXZRUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=CN=CC=C2)C)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,2,4-Triazol-1-yl)-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-1-one](/img/structure/B4038059.png)
![15-Methyl-17-(4-methyl-3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B4038072.png)

![dimethyl 5-{[3-(4-tert-butylphenyl)acryloyl]amino}isophthalate](/img/structure/B4038083.png)
![Methyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4038097.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4038101.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-N-(prop-2-en-1-yl)acetamide](/img/structure/B4038109.png)

![2-METHYL-N-[5-METHYL-2-(2-METHYLBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B4038118.png)

![7-(5-bromo-2-furyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4038128.png)

![3-{[(4-fluoro-3-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4038153.png)
